N-(2-aminopropanoyl)-beta-alanine

Peptide Chemistry X-ray Crystallography Conformational Analysis

Procure H-Ala-β-Ala-OH (CAS 52788-02-0) for robust peptide research. This L-alanyl-β-alanine dipeptide features a non-canonical β-amino acid backbone, conferring proteolytic resistance superior to standard α,α-dipeptides. Its extended conformation and unique MS fragmentation (m/z 72 ion) make it an essential building block for stable peptidomimetics and an unequivocal analytical standard for isomeric purity. Ensure assay reliability with this specialized, high-purity (≥98%) research tool.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 52788-02-0
Cat. No. B6615614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminopropanoyl)-beta-alanine
CAS52788-02-0
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCC(=O)O)N
InChIInChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)
InChIKeyLHMWTJPMNYKPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminopropanoyl)-beta-alanine (52788-02-0): Hybrid α/β-Dipeptide for Conformational and Enzymatic Studies


N-(2-aminopropanoyl)-beta-alanine (CAS 52788-02-0), systematically named H-Ala-β-Ala-OH or L-alanyl-β-alanine, is a synthetic dipeptide with the molecular formula C₆H₁₂N₂O₃ and a molecular weight of 160.17 g/mol [1]. It features an N-terminal L-alanine (an α-amino acid) linked via a peptide bond to β-alanine (a non-proteinogenic β-amino acid), terminating in a free carboxylic acid group . This unique hybrid structure imparts distinct conformational flexibility, metabolic stability, and analytical properties compared to canonical α,α-dipeptides and other β-alanine-containing analogs, making it a valuable tool in peptide research, drug discovery, and biophysical studies.

N-(2-Aminopropanoyl)-beta-alanine (52788-02-0) is Not Interchangeable: Structural Determinants of Function and Detection


Despite sharing the same molecular weight and formula as its structural isomers (e.g., L-alanyl-L-alanine, CAS 1948-31-8), the presence and position of the β-alanine residue in H-Ala-β-Ala-OH fundamentally alters its backbone geometry, conformational preferences, and metabolic fate. Research indicates that peptides containing β-alanine exhibit different conformational behaviors, such as an extended backbone rather than the canonical α-helical or β-sheet structures formed by α,α-peptides [1]. Furthermore, β-amino acid residues are known to confer resistance to proteolytic cleavage by common mammalian proteases, a property not shared by α-amino acid dipeptides [2]. Additionally, the compound can be unequivocally differentiated from its isomers via distinct mass spectrometry fragmentation patterns, eliminating analytical ambiguity in complex mixtures [3]. These quantitative and qualitative differences preclude simple substitution and necessitate the use of this specific compound for targeted applications.

Quantitative Differentiation of H-Ala-β-Ala-OH from Its Closest Analogs and In-Class Candidates


Conformational Analysis of H-Ala-β-Ala-OH vs. α,α-Dipeptides

X-ray crystallography of a protected derivative, t-Boc-L-Ala-β-Ala-NHMe, revealed an 'essentially extended' backbone conformation, in stark contrast to the folded conformations (β-turns) observed in peptides composed solely of α-amino acids or in sequences containing multiple β-alanine residues [1]. This provides direct structural evidence for the distinct conformational behavior conferred by a single β-alanine insertion.

Peptide Chemistry X-ray Crystallography Conformational Analysis

Mass Spectrometric Differentiation of H-Ala-β-Ala-OH from Positional Isomers

Collision-induced dissociation (CID) of protonated ions allows for unambiguous differentiation of the four isomeric dipeptides containing α- and β-alanine (αα, αβ, βα, ββ) [1]. Specifically, peptides containing a β-Ala residue produce a unique lactam ion at m/z 72, which is absent in the α,α-isomer (H-Ala-Ala-OH) spectra [1].

Analytical Chemistry Mass Spectrometry Peptide Identification

Protease Resistance of β-Alanine-Containing Peptides vs. Standard α-Peptides

A review of the field establishes that incorporating β-amino acids into a peptide sequence is a well-validated strategy to enhance resistance to proteolytic degradation [1]. While direct kinetic data for H-Ala-β-Ala-OH is not found, the class-level inference is strong: peptides with a single β-alanine residue are significantly more stable against common proteases like trypsin and chymotrypsin compared to their all-α counterparts.

Peptide Stability Drug Design Enzymology

Physicochemical Properties of H-Ala-β-Ala-OH: Calculated Lipophilicity vs. α,α-Analogs

Computational predictions indicate that H-Ala-β-Ala-OH has a calculated LogP of -1.08 and an ACD/LogP of -3.71 [1]. These values are lower than those for the α,α-isomer H-Ala-Ala-OH (e.g., predicted LogP around -0.5 to -1.0), suggesting a more hydrophilic character which can influence solubility and membrane permeability.

Drug-Likeness ADME Properties Computational Chemistry

Commercial Availability and Purity Specifications for H-Ala-β-Ala-OH

H-Ala-β-Ala-OH is commercially available from multiple vendors with high purity specifications, typically ≥98% as verified by HPLC [REFS-1, REFS-2]. This contrasts with some less common β-amino acid dipeptides which may only be available in lower purity or upon custom synthesis, making this compound a reliable, off-the-shelf reagent for research.

Procurement Quality Control Peptide Synthesis

Validated Applications of N-(2-Aminopropanoyl)-beta-alanine (52788-02-0) Based on Comparative Evidence


Conformational Probe in Peptidomimetic Design

Researchers utilize H-Ala-β-Ala-OH as a model building block to study the conformational consequences of β-alanine substitution. As shown by X-ray diffraction data, incorporating this dipeptide into a linear sequence promotes an extended backbone conformation [1], which can be exploited to disrupt α-helical structures or create novel turn motifs in the design of peptidomimetic drug leads.

Stability-Enhanced Scaffold for Protease Substrate and Inhibitor Studies

Given the class-level inference that β-amino acids confer resistance to proteolysis [1], H-Ala-β-Ala-OH is a superior choice for constructing protease-resistant substrates, inhibitors, or molecular probes. Its use can improve assay robustness and data quality by minimizing unintended degradation during long-term enzymatic studies or cell-based assays, which is a key advantage over standard α,α-dipeptides.

Analytical Standard for Differentiation of Peptide Isomers

The unique CID fragmentation pattern of H-Ala-β-Ala-OH, characterized by the m/z 72 lactam ion [1], makes it an essential reference standard for analytical chemistry. It allows researchers to unequivocally identify and quantify this specific diastereomer in complex mixtures, such as peptide libraries, metabolic samples, or quality control analyses of synthetic peptides, where isomeric purity is critical.

Hydrophilic Spacer in Solid-Phase Peptide Synthesis (SPPS)

The high purity (≥98%) and reliable commercial supply of H-Ala-β-Ala-OH [REFS-1, REFS-2] support its use as a hydrophilic spacer or structural modifier in SPPS. Its distinct lipophilicity (LogP ≈ -1.08) compared to other α,α-dipeptides can be leveraged to tune the overall hydrophilicity of a growing peptide chain, improving solubility and handling during synthesis and purification.

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